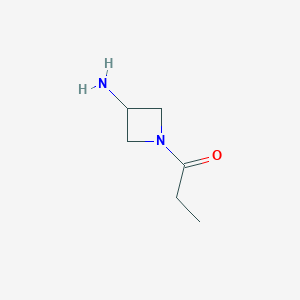
1-(3-Aminoazetidin-1-yl)propan-1-one
説明
1-(3-Aminoazetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Aminoazetidin-1-yl)propan-1-one, a compound characterized by its azetidine ring and amino functional group, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is CHNO, with a molecular weight of approximately 114.15 g/mol. Its structure can be represented using SMILES notation: C(C(=O)N1CCN(C1)C)N. The synthesis typically involves standard organic chemistry techniques such as refluxing and purification methods like crystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to azetidine derivatives. For instance, a study evaluated the anticancer activity of various derivatives against human breast carcinoma (MDA-MB-231) and prostate carcinoma (PPC-1). The results indicated that certain azetidine derivatives exhibited significant selectivity towards cancer cells compared to normal fibroblasts, with EC values ranging from 4.1 to 47.2 µM against PPC-1 cells .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer progression. For example, compounds that inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) have shown promise in managing inflammatory responses linked to cancer .
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 3-Aminoazetidin-2-one | Contains an azetidine ring | Exhibits different reactivity due to amino group position |
| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Pyrimidine fused with azetidine | High-affinity interactions in pharmacology |
| 2-Chloro-1-(3-aminoazetidin-1-yl)propan-1-one | Chloro substitution on propanone | Unique reactivity influenced by halogen presence |
| (E)-1-(3-aminoazetidin-1-yl)-but-2-en-1-one | Extended carbon chain | Variations in biological activity due to chain length |
Study on Anticancer Activity
In a recent study, derivatives of this compound were tested for their effects on various cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively, particularly against prostate adenocarcinoma cells, suggesting their potential as therapeutic agents .
Inhibition Studies
Another investigation focused on the inhibition of enzymes associated with inflammatory pathways. The study found that certain derivatives showed significant inhibition of NAAA, which is crucial for maintaining inflammatory responses in cancer . This highlights the dual role of these compounds in both anticancer and anti-inflammatory contexts.
科学的研究の応用
Medicinal Chemistry
Research indicates that derivatives of 1-(3-aminoazetidin-1-yl)propan-1-one exhibit promising anticancer and anti-inflammatory properties. A study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, particularly prostate adenocarcinoma cells, suggesting their potential as therapeutic agents in oncology.
Case Study: Anticancer Activity
In a recent investigation, derivatives were tested against several cancer cell lines. The results indicated significant inhibition of cell growth, highlighting the compound's potential as a lead in drug development targeting cancer therapies.
Enzyme Inhibition
Another critical application of this compound is its role in inhibiting enzymes associated with inflammatory pathways. Specifically, certain derivatives have shown substantial inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in managing inflammatory responses .
Table 2: Summary of Biological Activities
| Activity Type | Target | Outcome |
|---|---|---|
| Anticancer | Prostate adenocarcinoma | Significant inhibition of cell proliferation |
| Anti-inflammatory | NAAA | Effective enzyme inhibition |
Chemical Reactions and Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may exert effects by binding to enzymes or receptors, modulating biochemical pathways critical for disease progression. Detailed studies are required to elucidate the exact molecular targets involved .
特性
IUPAC Name |
1-(3-aminoazetidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-6(9)8-3-5(7)4-8/h5H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAULDKLSSUUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















